Tolfenamic Acid Acyl-
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Overview
Description
Tolfenamic acid acyl- is a nonsteroidal anti-inflammatory compound belonging to the fenamate class of drugs. It is primarily used to treat pain and inflammation associated with conditions such as migraines, osteoarthritis, and rheumatoid arthritis . The compound was discovered by scientists at Medica Pharmaceutical Company in Finland and is used in various countries under different trade names .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolfenamic acid acyl- can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-3-chloroaniline with phthalic anhydride in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as toluene under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of tolfenamic acid acyl- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and involves steps such as solvent extraction, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions
Tolfenamic acid acyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert tolfenamic acid acyl- to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Tolfenamic acid acyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of nonsteroidal anti-inflammatory drugs.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential in treating various inflammatory conditions and cancers.
Industry: Utilized in the formulation of pharmaceuticals and veterinary medicines.
Mechanism of Action
Tolfenamic acid acyl- exerts its effects by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation and pain. It achieves this by blocking the activity of cyclooxygenase enzymes (COX-1 and COX-2). Additionally, tolfenamic acid acyl- has been shown to inhibit prostaglandin receptors, further reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- Mefenamic acid
- Flufenamic acid
- Niflumic acid
Comparison
Tolfenamic acid acyl- is unique among fenamates due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties. Compared to mefenamic acid and flufenamic acid, tolfenamic acid acyl- has a higher potency in inhibiting prostaglandin synthesis and exhibits a different side effect profile .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3-chloro-2-methylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO8/c1-9-11(21)6-4-8-12(9)22-13-7-3-2-5-10(13)19(28)30-20-16(25)14(23)15(24)17(29-20)18(26)27/h2-8,14-17,20,22-25H,1H3,(H,26,27)/t14-,15-,16+,17-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKJMFLLHHYVOM-GHHWKCCRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858488 |
Source
|
Record name | 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77605-75-5 |
Source
|
Record name | 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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